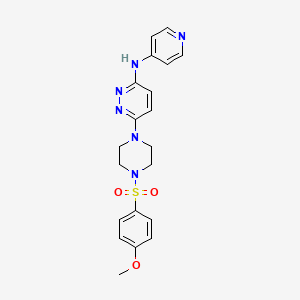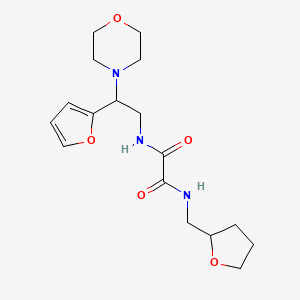![molecular formula C23H29N3O2 B2747657 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one CAS No. 2248510-65-6](/img/structure/B2747657.png)
1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one is a highly specialized compound known for its intricate structure and diverse applications. The presence of both indole and piperidine rings contributes to its versatility in chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Preparation of this compound involves a multi-step synthetic process. Starting with the appropriate indole and piperidine derivatives, the key reaction steps typically include nucleophilic substitution and cyclization reactions under controlled conditions, often requiring catalysts or specific temperature regimes.
Industrial Production Methods: Industrial production may utilize optimized synthetic pathways to enhance yield and purity. Techniques such as continuous flow chemistry can be applied to scale up the production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups or the indole/piperidine ring structures.
Reduction: Reduction can lead to the conversion of double bonds or carbonyl groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation), acids or bases for substitution reactions.
Major Products: Depending on the reaction conditions and reagents, products can range from simple modifications of the existing structure to more complex rearrangements, yielding derivatives with different biological or chemical properties.
Applications De Recherche Scientifique
This compound has a broad spectrum of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Studied for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Utilized in materials science for the development of novel materials with specific properties.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate the activity of these targets, leading to a cascade of biological responses. The precise pathways involved depend on the context of its application, whether in a biochemical assay or a therapeutic setting.
Comparaison Avec Des Composés Similaires
When compared with other compounds containing indole or piperidine rings, 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one stands out due to its combined structural motifs, which confer unique reactivity and functional capabilities. Similar compounds include:
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone
1-(Piperidin-1-yl)-2-propen-1-one derivatives
Each of these compounds, while structurally related, differs in its specific functional groups and the resulting chemical and biological properties, highlighting the distinctive nature of the compound .
Propriétés
IUPAC Name |
1-[(2S,4S)-4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-22(27)26-13-10-18(14-16(26)2)23(28)25-11-8-17(9-12-25)20-15-24-21-7-5-4-6-19(20)21/h3-7,15-18,24H,1,8-14H2,2H3/t16-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYGRRXTSZJUFI-WMZOPIPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


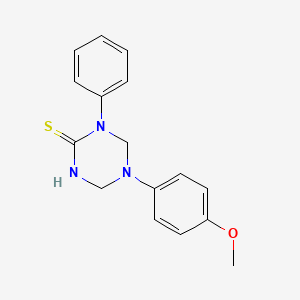
![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)
![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)
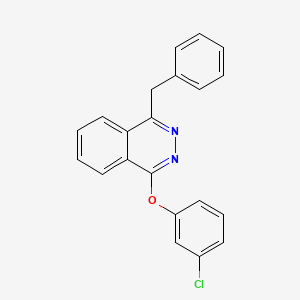
![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)
![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)
![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747584.png)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)
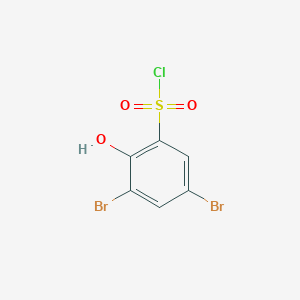
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)
